molecular formula C19H21ClN2O3 B253084 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B253084
M. Wt: 360.8 g/mol
InChI Key: ZDEMFEKMFFJUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound known for its significant role in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the core structure: This involves the reaction of 3-chloro-4-morpholin-4-yl-aniline with p-tolyl chloroacetate under basic conditions to form the desired acetamide.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C19H21ClN2O3/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI Key

ZDEMFEKMFFJUEK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

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